3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
The compound 3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a heterocyclic benzamide derivative featuring a triazole-thiadiazole core. Key structural features include:
- A 1,2,3-triazole ring substituted with a 2-methoxy-5-methylphenyl group.
- A 1,2,4-thiadiazole ring linked to the benzamide moiety.
- Methoxy and methyl substituents on the aromatic rings, which influence electronic and steric properties.
The compound’s synthesis likely involves click chemistry for triazole formation and carbodiimide-mediated coupling for benzamide linkage, as seen in analogous syntheses .
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-[1-(2-methoxy-5-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c1-12-6-7-18(32-5)17(8-12)28-13(2)19(25-27-28)20-23-22(33-26-20)24-21(29)14-9-15(30-3)11-16(10-14)31-4/h6-11H,1-5H3,(H,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHUGQGTRSOZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Dimethoxy group : Enhances solubility and biological activity.
- Thiadiazole ring : Known for its pharmacological properties.
- Triazole moiety : Often associated with antifungal and anticancer activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 (Colon) | 1.61 | Induction of apoptosis via Bcl-2 inhibition |
| A549 (Lung) | 12.50 | Cell cycle arrest and apoptosis induction |
| NIH/3T3 (Mouse) | 17.82 | Inhibition of proliferation through mitochondrial pathways |
These results suggest that the compound's efficacy is linked to its ability to induce apoptosis and inhibit cell proliferation through various mechanisms.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of the compound:
- Thiadiazole and Triazole Rings : Essential for cytotoxic activity. The combination of these rings enhances interaction with cellular targets.
- Methyl Substituents : Electron-donating groups at certain positions on the phenyl ring increase activity by stabilizing reactive intermediates.
- Dimethoxy Substitution : Contributes to improved solubility and bioavailability.
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Anti-apoptotic Proteins : The compound effectively inhibits Bcl-2 proteins, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cell division.
Study 1: Evaluation Against Lung Cancer Cells
In a study by Evren et al. (2019), the compound was tested against A549 lung adenocarcinoma cells. The results demonstrated an IC50 value of 12.50 µM, indicating potent anticancer effects through apoptosis induction and cell cycle arrest .
Study 2: Cytotoxicity in Colon Cancer
Another investigation focused on colon carcinoma HCT-15 cells, revealing an IC50 value of 1.61 µM. This study highlighted the role of the thiadiazole ring in enhancing cytotoxicity compared to other derivatives .
Comparison with Similar Compounds
Structural Analogues in the Benzamide-Thiadiazole-Triazole Family
Compounds sharing the benzamide-thiadiazole-triazole scaffold exhibit variations in substituents that critically affect their physicochemical properties. Key examples from the literature include:
Table 1: Comparative Analysis of Structural Analogs
*Inferred from structural similarity to ; exact mass requires experimental confirmation.
Key Differences and Trends
Substituent Effects on Melting Points: The target compound’s melting point is unreported, but analogs with acetyl or ester groups (e.g., 8a, 8b) show higher melting points (200–290°C) compared to simpler derivatives like compound 6 (160°C). This suggests that electron-withdrawing groups (e.g., acetyl, ester) enhance intermolecular interactions .
Synthetic Yields :
- Yields for thiadiazole-triazole derivatives typically range from 70–80% , suggesting the target compound’s synthesis would follow similar efficiency if analogous methods (e.g., Huisgen cycloaddition for triazole formation) are employed.
Spectral Signatures :
- IR Spectroscopy : All analogs show strong C=O stretches between 1600–1700 cm⁻¹, consistent with the benzamide and acetyl/ester groups .
- NMR Spectroscopy : Methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) dominate the spectra, with splitting patterns reflecting substituent positions .
Methodological Parallels
- Synthetic Routes : The use of hydroxylamine hydrochloride and active methylene compounds in mirrors strategies for constructing thiadiazole and triazole cores, applicable to the target compound’s synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
